Furo[3,2-e]benzothiazole (9CI)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5NOS |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
furo[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NOS/c1-2-8-9(10-5-12-8)6-3-4-11-7(1)6/h1-5H |
InChI Key |
XSJRSYIHGHLNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1OC=C3)N=CS2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Furo 3,2 E Benzothiazole 9ci and Its Substituted Analogs
Classical and Established Cyclization Pathways Applicable to Furo[3,2-e]benzothiazole (9CI) Synthesis
Traditional methods for benzothiazole (B30560) synthesis have laid the groundwork for the construction of more complex fused systems. While direct applications of these methods to Furo[3,2-e]benzothiazole are not explicitly detailed in the current literature, their principles offer a foundation for potential synthetic routes.
Hofmann-Type Cyclization Protocols and Enhancements
The Hofmann synthesis of benzothiazoles, historically significant, involves the cyclization of o-aminothiophenols with various electrophiles. While there is no specific literature on a Hofmann-type cyclization to form Furo[3,2-e]benzothiazole, the general principle could be adapted. This would likely involve a starting material where a furan (B31954) ring is already fused to the benzene (B151609) ring of an o-aminothiophenol derivative. The subsequent reaction with a one-carbon electrophile would then form the thiazole (B1198619) ring.
Jacobson Cyclization Approaches and Modifications
The Jacobson cyclization is another classical method for benzothiazole synthesis, typically involving the oxidative cyclization of thiobenzanilides. researchgate.net This radical-based approach is a highly effective strategy for the synthesis of various substituted benzothiazoles. researchgate.net For its application to Furo[3,2-e]benzothiazole, a precursor containing the complete furo-benzene framework would be necessary. The cyclization would then proceed to form the fused thiazole ring. Modifications of the Jacobson cyclization often involve different oxidizing agents to improve yields and reaction conditions.
| Precursor Type | General Oxidizing Agent | Product | Potential Applicability to Furo[3,2-e]benzothiazole |
| Thiobenzanilides | Potassium ferricyanide | 2-Substituted Benzothiazoles | A furo-fused thiobenzanilide (B1581041) could potentially undergo intramolecular cyclization. |
| Arylthioureas | Bromine | 2-Aminobenzothiazoles | A furo-fused arylthiourea might serve as a substrate for oxidative cyclization. |
Emerging and Eco-Conscious Synthetic Strategies for Furo[3,2-e]benzothiazole (9CI) Architectures
Modern synthetic chemistry has seen a shift towards more efficient and environmentally friendly methodologies. These include the use of transition metal catalysts and alternative energy sources like microwave irradiation.
Transition Metal-Catalyzed Annulation and Coupling Reactions
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions and greater functional group tolerance. arkat-usa.org Copper- and palladium-catalyzed reactions are particularly prevalent in the formation of C-S and C-N bonds, which are crucial for the construction of the thiazole ring. indexcopernicus.com For the synthesis of Furo[3,2-e]benzothiazole, a transition metal-catalyzed cross-coupling reaction could be envisioned between a suitably functionalized furo-benzene precursor and a sulfur-containing coupling partner.
Various transition metals have been employed in the synthesis of benzothiazole derivatives, as illustrated in the table below. These catalysts could potentially be adapted for the synthesis of the Furo[3,2-e]benzothiazole core.
| Catalyst | Reaction Type | Starting Materials | General Product |
| Copper(I) and Palladium(II) | Intramolecular C-S bond formation | ortho-halothioureas | 2-Aminobenzothiazoles. mdpi.comresearchgate.net |
| Copper(II) | Intramolecular coupling cyclization | N-(2-chlorophenyl) benzothioamide | 2-Substituted benzothiazoles. indexcopernicus.com |
| Ruthenium(III) | Intramolecular oxidative coupling | N-arylthioureas | 2-Aminobenzothiazoles |
| Palladium(II) | Intramolecular oxidative cyclization | N-aryl-N',N'-dialkylthioureas | 2-(Dialkylamino)benzothiazoles |
| Nickel(II) | Intramolecular cyclization | N-arylthioureas | 2-Aminobenzothiazoles |
Green Chemistry Paradigms in Furo[3,2-e]benzothiazole (9CI) Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, reduced energy consumption, and the development of catalytic processes.
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times and often improve product yields. scielo.br The application of microwave irradiation in the synthesis of benzothiazoles is well-documented, typically involving the condensation of o-aminothiophenols with aldehydes or other carbonyl compounds. scielo.brias.ac.in For the synthesis of Furo[3,2-e]benzothiazole, a microwave-assisted approach could potentially expedite the cyclization of a suitable furo-fused precursor. The use of green solvents, such as water or glycerol, in combination with microwave heating further enhances the eco-friendly nature of these protocols. researchgate.net
| Reactants | Solvent/Catalyst | Conditions | Product | Reference |
| 2-Aminothiophenol (B119425), Aromatic Aldehydes | Glycerol (solvent) | Microwave | 2-Arylbenzothiazoles | researchgate.net |
| 2-Aminothiophenol, Aromatic Aldehydes | Phenyl iodoniumbis(trifluoroacetate) (PIFA) | Microwave | 2-Arylbenzothiazoles | nih.gov |
| o-Aminothiophenols, Aldehydes | None (solvent-free) | Microwave | Benzothiazoles | scielo.br |
Ultrasound Irradiation-Mediated Syntheses
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to significant reductions in reaction times and improvements in yields. ijper.org This technique, known as sonochemistry, utilizes the energy from acoustic cavitation to accelerate chemical reactions. kjscollege.com While specific applications of ultrasound for the direct synthesis of the Furo[3,2-e]benzothiazole ring system are not extensively detailed in current literature, its effectiveness in forming the core benzothiazole moiety is well-documented.
The synthesis of 2-substituted benzothiazoles, key precursors or structural analogs, is commonly achieved through the condensation of 2-aminothiophenol with various aldehydes. kjscollege.com The application of ultrasound irradiation to this reaction, often under solvent-free conditions, provides a green and efficient protocol. kjscollege.comanalis.com.my For instance, the reaction can be effectively catalyzed by sulfated tungstate (B81510) at room temperature under ultrasonic conditions, demonstrating wide functional group compatibility and excellent yields. kjscollege.com Another study reported a solvent- and catalyst-free synthesis of benzothiazole derivatives in 20 minutes at room temperature using an ultrasonic probe, with yields ranging from 65% to 83%. analis.com.myresearchgate.net These methods highlight the potential of sonochemistry as an environmentally benign and efficient strategy that could be adapted for the construction of more complex fused systems like Furo[3,2-e]benzothiazole.
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Benzothiazole Derivatives
| Reaction | Method | Conditions | Time | Yield | Source |
|---|---|---|---|---|---|
| 2-aminothiophenol + Benzaldehyde | Ultrasound | Sulfated tungstate, Solvent-free, RT | 15 min | 98% | kjscollege.com |
| 2-aminothiophenol + Benzaldehyde Derivatives | Ultrasound Probe | Solvent-free, Catalyst-free, RT | 20 min | 65-83% | analis.com.my |
| Acylation of aminobenzothiazole | Ultrasound | Acetonitrile, RT | 1 h | 89-92% | nih.gov |
| Acylation of aminobenzothiazole | Conventional | Acetonitrile, RT | 24 h | 83-88% | nih.gov |
Solvent-Free and Catalyst-Free Synthetic Protocols
In line with the principles of green chemistry, solvent-free and catalyst-free reactions are highly desirable as they reduce waste, cost, and environmental impact. semanticscholar.org The synthesis of the benzothiazole ring has been successfully achieved under such conditions, primarily through the thermal condensation of 2-aminothiophenol with aromatic or heteroaromatic aldehydes. semanticscholar.orgresearchgate.net
This "melt reaction" approach involves heating the neat reactants, allowing for the formation of the desired products in high yields without the need for a solvent or a catalyst. semanticscholar.orgresearchgate.net The process is considered eco-friendly, with advantages including high yields, short reaction times, and a simple workup procedure. semanticscholar.org Mechanistic studies suggest that atmospheric oxygen acts as the oxidizing agent to convert the intermediate 2,3-dihydrobenzo[d]thiazole into the final aromatic benzothiazole product. semanticscholar.org When the reaction is performed in a vacuum or with aliphatic aldehydes, the dihydro-intermediate is the sole product isolated. semanticscholar.org This methodology's simplicity and efficiency make it an attractive strategy for potential application in the synthesis of Furo[3,2-e]benzothiazole precursors. semanticscholar.orgbohrium.com
Multicomponent and Cascade Reactions for Furo[3,2-e]benzothiazole (9CI) Ring Formation
Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing purification steps and maximizing atom economy. nih.gov These reactions are instrumental in synthesizing diverse heterocyclic libraries. nih.govnih.gov
While specific MCRs for the direct formation of the Furo[3,2-e]benzothiazole ring are not prominently reported, the principles are widely applied to the synthesis of related fused and unfused thiazole systems. nih.gov For example, a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur can produce 2-substituted benzothiazoles under catalyst- and additive-free conditions. nih.gov Cascade reactions, where multiple bond-forming events occur sequentially without isolating intermediates, have been developed for synthesizing 2,4-disubstituted thiazoles and fused thiazolo-androstenone derivatives. nih.gov The mechanism of these reactions often involves a sequence of steps such as SN2 reaction, Michael addition, and intramolecular cyclization. nih.gov The development of a multicomponent or cascade reaction for Furo[3,2-e]benzothiazole would represent a significant advancement in the efficient synthesis of this tricyclic system.
Photoredox and Electrosynthesis Applications in Furo[3,2-e]benzothiazole (9CI) Chemistry
Photoredox catalysis and electrosynthesis are modern synthetic tools that utilize light energy or electricity, respectively, to drive chemical reactions. These methods offer unique reactivity and are often conducted under mild conditions. Recently, the application of photocatalysis has been explored for the synthesis of benzothiazole derivatives. mdpi.com One approach involves the condensation of 2-aminothiophenol with aldehydes using fluorescein (B123965) as a photocatalyst and a blue LED light source under an oxygen atmosphere at room temperature, proceeding without any metal catalyst. ekb.eg Another light-driven radical cyclization method employs Eosin Y as the catalyst to produce 2-substituted benzothiazoles. mdpi.com These examples demonstrate the feasibility of using visible light to facilitate the key bond-forming steps in benzothiazole synthesis, suggesting a potential pathway for the construction of the Furo[3,2-e]benzothiazole scaffold under mild, green conditions. mdpi.comekb.eg
Investigation of Regioselectivity and Stereoselectivity in Furo[3,2-e]benzothiazole (9CI) Formation
The synthesis of fused heterocyclic systems like Furo[3,2-e]benzothiazole often involves the potential for forming multiple regioisomers. Controlling the regioselectivity of the ring-forming reactions is therefore a critical aspect of the synthetic design. Research into the synthesis of tricyclic condensed benzothiazoles has identified several possible isomers, including furo[2,3-e] Current time information in Oskarshamn, SE.organic-chemistry.orgbenzothiazole, furo[2,3-g] Current time information in Oskarshamn, SE.organic-chemistry.orgbenzothiazole, and furo[3,2-f] Current time information in Oskarshamn, SE.organic-chemistry.orgbenzothiazole. researchgate.net
A key finding is that the regiochemical outcome of the cyclization can be controlled by the reaction temperature. researchgate.net This suggests that by carefully optimizing reaction parameters, one can selectively favor the formation of the desired Furo[3,2-e]benzothiazole isomer over other possibilities. This control is crucial for ensuring the purity and desired properties of the final product. As the core Furo[3,2-e]benzothiazole ring system is aromatic and planar, stereoselectivity is generally not a factor unless chiral centers are present on substituents attached to the scaffold.
Detailed Mechanistic Elucidation of Key Synthetic Pathways to Furo[3,2-e]benzothiazole (9CI)
Understanding the reaction mechanism is fundamental to optimizing synthetic routes and controlling product formation. The synthesis of Furo[3,2-e]benzothiazole can be approached through different retrosynthetic analyses, leading to distinct mechanistic pathways. researchgate.net
One plausible route involves the initial formation of a substituted benzofuran (B130515) ring, followed by the construction of the fused thiazole ring. A multistep synthesis of the isomeric furo[2,3-g]benzothiazole (B13792660) system highlights this strategy. The process includes the formation of a benzofuran intermediate, followed by nitration, reduction of the nitro group to an amine, and a final ring-closure step to form the thiazole ring. researchgate.net
A proposed retrosynthetic analysis for a generic furobenzothiazole (I) is shown below:
Route 1: This pathway involves the reaction of a 2-aminophenol (B121084) derivative with a suitable reagent to form a benzothiazole precursor. Subsequent steps would then form the furan ring.
Route 2: An alternative pathway begins with a substituted phenol, which is first used to construct the benzofuran core. This intermediate is then functionalized with amino and thiol groups (or their precursors) to facilitate the final thiazole ring closure. researchgate.net For example, the reaction of a chloronitrobenzofuran with sodium sulfide (B99878) can introduce the necessary sulfur atom, followed by reduction of the nitro group and cyclization to form the fused thiazole. researchgate.net
The general mechanism for the formation of the benzothiazole ring itself, a key step in many potential pathways, typically involves the condensation of a 2-aminothiophenol moiety with a carbonyl group. This forms a Schiff base or carbinolamine intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the thiol group. A final dehydration or oxidation step yields the aromatic benzothiazole ring system. ekb.egnih.gov The choice of starting materials and reaction conditions dictates which specific mechanistic pathway is followed to achieve the final Furo[3,2-e]benzothiazole structure. researchgate.net
Chemical Reactivity and Strategic Derivatization of the Furo 3,2 E Benzothiazole 9ci Core
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Furo[3,2-e]benzothiazole (9CI) Ring System
The reactivity of the Furo[3,2-e]benzothiazole system towards aromatic substitution is dictated by the interplay of the electron-donating furan (B31954) ring and the benzothiazole (B30560) moiety. In general, benzothiazoles undergo electrophilic substitution primarily on the benzene (B151609) ring, typically at the 4- and 6-positions. The fusion of a furan ring could either activate or deactivate certain positions and influence the regioselectivity of these reactions.
Detailed experimental studies are required to determine the precise sites and conditions for electrophilic reactions such as nitration, halogenation, Friedel-Crafts acylation, and formylation on the Furo[3,2-e]benzothiazole core. Similarly, the potential for nucleophilic aromatic substitution, which typically requires harsh conditions or the presence of strong electron-withdrawing groups, remains an unexplored area for this specific heterocyclic system.
Functional Group Interconversions and Transformations of Furo[3,2-e]benzothiazole (9CI) Derivatives
Assuming derivatives of Furo[3,2-e]benzothiazole can be synthesized with functional groups at various positions, a wide range of interconversions could be envisioned based on standard organic chemistry principles. These transformations are crucial for generating a library of compounds for further investigation.
For example, a methyl group, such as in 2-methyl-furo[3,2-e]benzothiazole, could be a versatile handle for further derivatization. The methyl group's acidity is enhanced by the adjacent thiazole (B1198619) ring, allowing for condensation reactions with aldehydes to form styryl derivatives. Furthermore, the methyl group could potentially be oxidized to an aldehyde or a carboxylic acid, providing entry points for a host of other transformations, including reductive amination, esterification, and amide bond formation.
Other potential transformations could include:
Reduction of nitro groups: If nitrated derivatives can be prepared, their reduction would yield amino groups, which are key precursors for diazotization reactions (leading to azo dyes or further substitution) and for the synthesis of amides and sulfonamides.
Cross-coupling reactions: Halogenated derivatives of Furo[3,2-e]benzothiazole could serve as substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide variety of aryl, vinyl, and alkynyl substituents.
Modification of side chains: Functional groups on substituents attached to the core could be modified. For instance, ester groups could be hydrolyzed to carboxylic acids or reduced to alcohols, which in turn could be converted to leaving groups for nucleophilic substitution.
Table 1: Potential Functional Group Interconversions on Furo[3,2-e]benzothiazole Derivatives
| Starting Functional Group | Reagents/Conditions | Product Functional Group |
|---|---|---|
| Methyl (-CH₃) | Aldehyde, Base | Styryl (-CH=CHR) |
| Methyl (-CH₃) | Oxidizing Agent (e.g., SeO₂) | Aldehyde (-CHO) |
| Aldehyde (-CHO) | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid (-COOH) |
| Nitro (-NO₂) | Reducing Agent (e.g., Sn/HCl) | Amino (-NH₂) |
| Bromo/Iodo (-Br/I) | Arylboronic acid, Pd catalyst | Aryl |
| Ester (-COOR) | LiAlH₄ | Alcohol (-CH₂OH) |
| Ester (-COOR) | NaOH, H₂O | Carboxylic Acid (-COOH) |
Synthesis of Furo[3,2-e]benzothiazole (9CI)-Containing Hybrid Molecules and Conjugates
Hybrid molecules, which combine two or more pharmacophores in a single entity, are a major focus of modern medicinal chemistry. The Furo[3,2-e]benzothiazole scaffold could serve as a core for the development of novel hybrid molecules. The synthesis of such hybrids would typically involve linking the Furo[3,2-e]benzothiazole core, functionalized with a suitable reactive group (e.g., amine, carboxylic acid, halogen), to another bioactive molecule.
Strategies for creating these conjugates include:
Amide or Ester Linkages: A Furo[3,2-e]benzothiazole derivative bearing a carboxylic acid could be coupled with an amine-containing molecule (e.g., an amino acid, another heterocyclic amine) using standard peptide coupling reagents. Conversely, an amino-functionalized Furo[3,2-e]benzothiazole could be acylated with a carboxylic acid-containing drug or pharmacophore.
Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the Furo[3,2-e]benzothiazole ring would allow for its conjugation with other molecules using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This approach is known for its high efficiency and mild reaction conditions.
Thiourea (B124793) or Urea Linkages: An amino-functionalized Furo[3,2-e]benzothiazole could react with isothiocyanates or isocyanates to form thiourea or urea-linked hybrid molecules, respectively.
The design and synthesis of such hybrids would aim to combine the properties of the Furo[3,2-e]benzothiazole core with those of other known bioactive scaffolds to create new chemical entities with potentially enhanced or novel biological activities.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Furo[3,2-e]benzothiazole (9CI) |
Structure Activity Relationship Sar Investigations of Furo 3,2 E Benzothiazole 9ci Derivatives
Systematic Analysis of Substituent Effects on the Molecular and Biological Activities of Furo[3,2-e]benzothiazole (9CI) Analogs
The biological activity of Furo[3,2-e]benzothiazole analogs can be significantly modulated by the nature and position of various substituents on the heterocyclic core. The electronic and steric properties of these substituents can influence the molecule's affinity for its biological target, as well as its pharmacokinetic profile.
Research findings on related benzothiazole (B30560) structures suggest that substitutions at specific positions are particularly important for biological activity. semanticscholar.orgbenthamscience.com For instance, the introduction of different functional groups on the benzene (B151609) or furan (B31954) rings of the Furo[3,2-e]benzothiazole scaffold can lead to a wide range of biological responses. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the potency of some bioactive compounds by altering the electron density of the aromatic system and potentially improving interactions with target proteins. esisresearch.org Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, may be favorable in other contexts.
The following interactive table summarizes hypothetical research findings on the effects of substituents at various positions of the Furo[3,2-e]benzothiazole core on a generic biological activity (e.g., enzyme inhibition).
| Position | Substituent | Effect on Biological Activity |
| 2 | -CH3 | Moderate Increase |
| 2 | -Ph | Significant Increase |
| 2 | -NH2 | Decrease |
| 6 | -Cl | Significant Increase |
| 6 | -OCH3 | Moderate Increase |
| 6 | -NO2 | Variable |
| 8 | -F | Moderate Increase |
| 8 | -OH | Decrease |
These hypothetical data illustrate that the phenyl group at the 2-position and a chloro group at the 6-position are beneficial for the observed biological activity. Such analyses guide the selection of substituents for the synthesis of new analogs with potentially improved properties. The presence of a halogen, such as fluorine, can also enhance properties like metabolic stability and membrane permeability. researchgate.net
Influence of Positional Isomerism on the Profile of Furo[3,2-e]benzothiazole (9CI) Derivatives
Positional isomerism plays a critical role in determining the biological activity profile of Furo[3,2-e]benzothiazole derivatives. The specific placement of a substituent on the scaffold can drastically alter the molecule's three-dimensional shape and its ability to fit into the binding site of a biological target. nih.govnih.gov
For example, consider a monosubstituted Furo[3,2-e]benzothiazole derivative with a key functional group. The attachment of this group at the 6-position versus the 8-position could lead to two positional isomers with markedly different biological activities. One isomer might exhibit high potency, while the other could be significantly less active or even inactive. nih.gov This difference can be attributed to the specific orientation of the substituent relative to the rest of the molecule and its interaction with the target.
The table below presents a hypothetical comparison of the biological activities of two positional isomers of a Furo[3,2-e]benzothiazole derivative.
| Compound | Substituent Position | Relative Biological Activity (%) |
| Isomer A | 6-Chloro | 100 |
| Isomer B | 8-Chloro | 45 |
In this example, the 6-chloro isomer displays more than double the biological activity of the 8-chloro isomer, highlighting the profound impact of substituent placement. Such findings are instrumental in refining the SAR and guiding the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Furo[3,2-e]benzothiazole (9CI) Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For Furo[3,2-e]benzothiazole derivatives, QSAR models can be developed to predict the activity of unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. thaiscience.inforesearchgate.net
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature. imist.ma Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that correlates these descriptors with the observed biological activity. imist.ma
A hypothetical QSAR equation for a series of Furo[3,2-e]benzothiazole analogs might look like:
log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.2 * HD_count + 2.5
Where:
log(1/IC50) is the biological activity.
logP is the octanol-water partition coefficient (a measure of hydrophobicity).
MW is the molecular weight.
HD_count is the number of hydrogen bond donors.
This equation suggests that higher hydrophobicity and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental. Such models provide valuable insights into the physicochemical properties that govern the biological activity of Furo[3,2-e]benzothiazole compounds. researchgate.net
Pharmacophore Identification and Rational Molecular Design Principles for Furo[3,2-e]benzothiazole (9CI) Scaffolds
Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. grafiati.com For Furo[3,2-e]benzothiazole scaffolds, a pharmacophore model can be generated based on the structures of known active compounds. thaiscience.info
A hypothetical pharmacophore for a series of Furo[3,2-e]benzothiazole derivatives might include features such as:
A hydrogen bond acceptor (e.g., the nitrogen atom in the thiazole (B1198619) ring).
A hydrogen bond donor (e.g., a hydroxyl or amino substituent).
An aromatic ring (the benzene ring).
A hydrophobic feature (the furan ring).
The table below outlines the key pharmacophoric features and their potential roles in ligand-receptor interactions.
| Pharmacophoric Feature | Potential Interacting Residue in Target | Type of Interaction |
| Hydrogen Bond Acceptor | Serine, Threonine | Hydrogen Bond |
| Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid | Hydrogen Bond |
| Aromatic Ring | Phenylalanine, Tyrosine | π-π Stacking |
| Hydrophobic Feature | Leucine, Valine | Hydrophobic Interaction |
Once a pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify novel molecules that possess the required features and are therefore likely to be active. nih.gov This approach facilitates the rational design of new Furo[3,2-e]benzothiazole derivatives with optimized interactions with their biological target, leading to improved potency and selectivity. nih.gov
Mechanistic Investigations into Furo 3,2 E Benzothiazole 9ci Biological Interactions
Identification and Characterization of Molecular Targets and Associated Biochemical Pathways
The biological effects of furo[3,2-e]benzothiazole derivatives are a direct consequence of their interactions with specific molecular targets, which in turn modulate various biochemical pathways. Research has identified enzymes, receptors, and nucleic acids as key targets, and has also shed light on their interference with essential microbial processes.
Enzyme Inhibition and Activation Dynamics of Furo[3,2-e]benzothiazole (9CI) Derivatives
Derivatives of the broader benzothiazole (B30560) class, to which furo[3,2-e]benzothiazoles belong, have demonstrated significant capabilities as enzyme inhibitors. These compounds have been shown to target a range of enzymes implicated in various diseases. For instance, certain novel benzothiazole derivatives have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that are key targets in the management of Alzheimer's disease. researchgate.netnih.gov One particularly potent compound, 4f , exhibited inhibitory activity against AChE and MAO-B with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. nih.govmdpi.com In silico studies have complemented these findings, suggesting strong interactions between these derivatives and the active sites of the target enzymes. researchgate.netnih.gov
Furthermore, benzothiazole-based compounds have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth. nih.govipb.pt A novel series of 2-aminobenzothiazole (B30445) hybrids linked to thiazolidine-2,4-dione showed promising in vitro antitumor effects, with the most potent compound, 4a , exhibiting an IC50 of 91 nM against VEGFR-2. nih.gov Computational docking studies have helped to elucidate the binding modes of these inhibitors within the VEGFR-2 kinase domain.
The antimicrobial activity of benzothiazole derivatives has also been linked to enzyme inhibition. Dihydroorotase, an essential enzyme in pyrimidine (B1678525) biosynthesis, has been identified as a molecular target. helsinki.fi Molecular docking studies have revealed that these compounds can form hydrogen bonds with active site residues such as LEU222 or ASN44, and that strong hydrophobic interactions may block substrate access. helsinki.fi Other enzymes targeted by benzothiazole derivatives in microbes include dihydropteroate (B1496061) synthase and dihydrofolate reductase. nih.gov
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| Benzothiazole Derivative 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM |
| Benzothiazole Derivative 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM |
| 2-Aminobenzothiazole Hybrid 4a | VEGFR-2 | 91 nM |
Receptor Binding Affinity and Functional Modulation Studies
The interaction of furo[3,2-e]benzothiazole derivatives with various receptors is another critical aspect of their mechanism of action. While specific studies on the furo-fused scaffold are limited, research on the broader benzothiazole class provides valuable insights. For example, a series of benzothiazole derivatives of thioperamide (B1682323) were synthesized and evaluated for their H3-receptor affinity through competitive binding assays on rat cortex synaptosomes. mdpi.com These studies help in understanding the structure-activity relationships that govern receptor binding. mdpi.com
In the context of cancer, target prediction analyses for some antiproliferative phenylacetamide derivatives containing the benzothiazole nucleus have identified cannabinoid receptors as putative targets. frontiersin.org The interaction with these receptors could contribute to the observed antiproliferative activity in paraganglioma and pancreatic cancer cell lines. frontiersin.org
Molecular Interactions with Nucleic Acids (DNA/RNA)
Furo[3,2-e]benzothiazole derivatives and their structural relatives have been shown to interact with nucleic acids, representing a significant mechanism for their biological activity, particularly in cancer and antimicrobial therapies. The planar aromatic structure of the benzothiazole moiety facilitates intercalation into the DNA double helix. oup.com
Studies on newly synthesized benzothiazole-derived ligands and their metal complexes have demonstrated their ability to act as moderate DNA binding intercalators. oup.com The extent and mode of this interaction have been confirmed using electronic absorption studies, fluorescence quenching, and viscosity measurements. oup.com Furthermore, some of these complexes have shown prominent nuclease activity, capable of cleaving plasmid DNA. oup.com
Certain benzothiazole ligands have also been screened for their ability to recognize and bind to non-canonical DNA structures like ATT triplexes and DNA:RNA hybrids. nih.gov These structures are involved in essential cellular functions, and targeting them with small molecules represents a promising therapeutic strategy. nih.gov One compound, in particular, was found to significantly inhibit RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA hybrid. nih.gov
Interference with Essential Microbial Cellular Processes
The antimicrobial properties of furo[3,2-e]benzothiazole derivatives are often attributed to their ability to disrupt fundamental cellular processes in microorganisms. A key mechanism is the inhibition of essential enzymes, as discussed in section 5.1.1. By targeting enzymes like dihydroorotase, dihydropteroate synthase, and dihydrofolate reductase, these compounds can halt the synthesis of vital molecules such as pyrimidines and folates, leading to microbial cell death. helsinki.finih.gov
In addition to enzyme inhibition, some benzothiazole derivatives have been shown to induce leakage of DNA and proteins from fungal spores, suggesting a mechanism that involves compromising the integrity of the cell membrane or cell wall. helsinki.fi This disruption of cellular integrity is a critical factor in their antifungal activity. The ability of these compounds to interfere with multiple cellular targets, including DNA gyrase, can contribute to their broad-spectrum antimicrobial effects. helsinki.fi
| Compound Class | Microorganism | Mechanism of Action | MIC Value Range |
|---|---|---|---|
| Benzothiazole Derivatives | E. coli | Dihydroorotase Inhibition | 25-100 µg/mL |
| Benzothiazole Derivatives | S. aureus | Enzyme Inhibition | 50-200 µg/mL |
| Benzothiazole Derivatives | B. subtilis | Enzyme Inhibition | 25-200 µg/mL |
| Amino-benzothiazole Schiff base analogues | E. coli, P. aeruginosa | Dihydrofolate Reductase Inhibition | 15.62 µg/mL |
| Sulfonamide analogues of benzothiazole | P. aeruginosa, S. aureus, E. coli | Dihydropteroate Synthase Inhibition | 3.1-6.2 µg/ml |
Advanced Cellular Assays for Biological Efficacy Profiling (excluding human clinical trials)
To evaluate the biological efficacy of furo[3,2-e]benzothiazole derivatives, a variety of advanced cellular assays are employed. These in vitro studies provide crucial data on the antiproliferative, cytotoxic, and other cellular effects of these compounds.
Cell proliferation assays, such as the WST-1 method, are commonly used to determine the cytotoxic effects of benzothiazole compounds on various cancer cell lines. nih.gov For instance, a series of synthesized benzothiazole compounds were tested against gastrointestinal cancer cells, with IC50 values found to be in the range of 11.7-31.2 µg/mL. nih.gov Such assays are fundamental in screening for potential anticancer agents.
In addition to assessing cytotoxicity, cellular assays are utilized to investigate the mechanisms of cell death induced by these compounds. Flow cytometric analysis has been employed to study the effect of benzothiazole hybrids on the cell cycle of cancer cells. nih.gov For example, certain compounds were found to cause cell cycle arrest in the S phase or G1/S phase in MCF-7 breast cancer cells. nih.gov Furthermore, the expression of key apoptosis-related proteins, such as caspases, can be measured to confirm that the compounds induce programmed cell death. nih.gov
The antimicrobial efficacy is also determined using cellular assays. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined through microdilution methods against a panel of bacterial and fungal strains. researchgate.net These assays provide quantitative data on the potency of the compounds as antimicrobial agents.
Biophysical Characterization of Ligand-Target Interactions Involving Furo[3,2-e]benzothiazole (9CI)
A deeper understanding of the interactions between furo[3,2-e]benzothiazole derivatives and their biological targets can be achieved through various biophysical techniques. These methods provide quantitative data on binding affinity, thermodynamics, and the structural basis of these interactions.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to a macromolecule. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This information is invaluable for understanding the driving forces behind the ligand-target interaction.
Surface Plasmon Resonance (SPR) is another label-free technique that allows for the real-time monitoring of biomolecular interactions. By immobilizing one of the interacting partners on a sensor chip and flowing the other over the surface, SPR can provide kinetic data on the association and dissociation rates of the complex, in addition to the binding affinity.
X-ray Crystallography offers the possibility of determining the three-dimensional structure of a ligand-target complex at atomic resolution. This provides a detailed picture of the binding mode, including the specific intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Such structural information is crucial for structure-based drug design and the optimization of lead compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile technique that can be used to study ligand-target interactions in solution. NMR can provide information on the binding site of the ligand on the target protein, conformational changes that occur upon binding, and the dynamics of the interaction.
While specific biophysical studies on furo[3,2-e]benzothiazole (9CI) are not extensively reported, the application of these techniques to the broader class of benzothiazole derivatives demonstrates their utility in elucidating the molecular details of their biological interactions.
Theoretical and Computational Chemistry Studies of Furo 3,2 E Benzothiazole 9ci
Electronic Structure, Frontier Molecular Orbital (HOMO-LUMO) Analysis, and Reactivity Prediction
The electronic structure of a molecule is fundamental to its chemical behavior. Theoretical studies on heterocyclic systems, including those related to Furo[3,2-e]benzothiazole, extensively utilize Frontier Molecular Orbital (FMO) theory to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. proteobiojournal.com The HOMO acts as an electron donor, so its energy level is indicative of the molecule's ability to donate electrons, while the LUMO acts as an electron acceptor, with its energy level indicating the ability to accept electrons. proteobiojournal.comscirp.org
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and kinetically less stable. scirp.orgmdpi.com For benzothiazole (B30560) derivatives, the HOMO is often distributed over the benzothiazole moiety, while the LUMO may be located on other parts of the molecule, depending on the substituents. ukm.my This distribution of frontier orbitals helps in identifying the sites susceptible to electrophilic and nucleophilic attack. scirp.org
Quantum chemical descriptors, derived from HOMO and LUMO energies, are used to quantify the reactivity of Furo[3,2-e]benzothiazole. These include:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Global Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η) (where μ is the chemical potential, μ ≈ -χ)
These descriptors provide a quantitative basis for predicting the molecule's behavior in chemical reactions and its potential interactions with biological targets. The analysis of these parameters reveals that modifications to the molecular structure, such as adding electron-donating or electron-withdrawing groups, can significantly alter the electronic properties and reactivity of the benzothiazole system. nih.gov
Table 1: Frontier Molecular Orbital (FMO) Data for Representative Benzothiazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzothiazole Derivative 1 | -5.59 | -1.95 | 3.64 |
| Benzothiazole Derivative 2 | -5.58 | -1.98 | 3.60 |
| Benzothiazole Derivative 3 | -6.18 | -3.35 | 2.83 |
| Benzothiazole Derivative 4 | -5.52 | -1.96 | 3.56 |
Note: Data is illustrative and based on findings for various benzothiazole derivatives to demonstrate the application of FMO analysis. nih.gov Values are calculated at the B3LYP/6-31+G* level.*
Conformational Analysis and Molecular Dynamics Simulations of Furo[3,2-e]benzothiazole (9CI) and its Derivatives
Conformational analysis is crucial for understanding the three-dimensional structure of Furo[3,2-e]benzothiazole and how its shape influences its properties and interactions. The fused ring system of Furo[3,2-e]benzothiazole is largely planar, but substituents on the core structure can have multiple possible orientations (conformations) with different energies. Computational methods can identify the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers.
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds, MD studies can explore the conformational landscape, assess the stability of different structures, and understand how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov For Furo[3,2-e]benzothiazole derivatives, MD simulations can reveal how the molecule might bind to a protein's active site, showing the stability of the interaction and the key intermolecular forces involved. biointerfaceresearch.comniscpr.res.in These simulations are computationally intensive but offer invaluable insights into the dynamic nature of molecular recognition. Analysis of the simulation trajectory can identify stable binding modes and conformational changes that are essential for biological activity. nih.gov
Molecular Docking and Virtual Screening Methodologies for Putative Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Furo[3,2-e]benzothiazole) when bound to a second molecule (a receptor, typically a protein). biointerfaceresearch.com This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. ugm.ac.id The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the strength of the interaction. niscpr.res.in
For Furo[3,2-e]benzothiazole and its derivatives, docking studies can screen large libraries of proteins to identify those with which the compound is most likely to interact. This helps in forming hypotheses about its mechanism of action. researchgate.net Studies on related benzothiazole compounds have successfully used molecular docking to identify potential targets, such as enzymes essential for microbial growth or proteins involved in cancer pathways. scite.ainih.gov These studies often reveal specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netnih.gov
Virtual screening is a broader application of these methods, where large databases of chemical compounds are computationally screened against a specific biological target to identify potential hits. biointerfaceresearch.com This approach can be reversed, screening a single compound like Furo[3,2-e]benzothiazole against a panel of known drug targets to predict its potential therapeutic applications.
Density Functional Theory (DFT) Calculations for Furo[3,2-e]benzothiazole (9CI) Molecular Properties
Density Functional Theory (DFT) is a highly versatile and accurate computational method used to investigate the electronic structure and properties of molecules. scirp.org It is widely employed for studying benzothiazole derivatives due to its balance of computational cost and reliable results. proteobiojournal.comscirp.org DFT calculations are used to determine a wide range of molecular properties for Furo[3,2-e]benzothiazole.
Key applications of DFT include:
Geometry Optimization: Finding the most stable three-dimensional arrangement of atoms in the molecule. proteobiojournal.com
Vibrational Frequencies: Calculating the infrared and Raman spectra, which can be compared with experimental data to confirm the structure. ukm.my
Electronic Properties: Determining HOMO-LUMO energies, molecular electrostatic potential (MEP) maps, and Mulliken charges. irjweb.com The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. scirp.org
Thermodynamic Properties: Calculating parameters such as enthalpy, entropy, and Gibbs free energy. scirp.org
The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G+ (d, p)) is critical for the accuracy of DFT calculations. scirp.org These calculations provide a detailed understanding of the molecule's intrinsic properties, which underpins its reactivity and potential applications. ugm.ac.idnih.gov
Table 2: Computationally Derived Properties of Benzothiazole Scaffolds via DFT
| Property | Description | Typical Application |
| Optimized Geometry | The lowest energy 3D structure, providing bond lengths and angles. | Structural confirmation and starting point for other calculations. proteobiojournal.com |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Predicts chemical reactivity and kinetic stability. mdpi.com |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies sites for nucleophilic and electrophilic attack. scirp.org |
| Mulliken Atomic Charges | A method for partitioning the electron density among the atoms. | Helps understand the charge distribution within the molecule. irjweb.com |
| Vibrational Frequencies | The frequencies of molecular vibrations. | Predicts IR and Raman spectra for comparison with experiments. ukm.my |
Computational Prediction and Validation of Furo[3,2-e]benzothiazole (9CI) Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of Furo[3,2-e]benzothiazole and its derivatives, theoretical calculations can map out the entire reaction pathway, from reactants to products. This involves identifying transition states—the high-energy structures that connect reactants and products—and calculating the activation energies associated with them.
By modeling reaction pathways, chemists can:
Predict Reaction Feasibility: A high calculated activation energy suggests that a reaction will be slow or require harsh conditions, while a low activation energy indicates a more favorable reaction.
Understand Reaction Selectivity: When a reaction can lead to multiple products, computational models can predict which product is more likely to form by comparing the activation energies of the different pathways.
Validate Experimental Observations: Theoretical predictions can be compared with experimental results to support a proposed reaction mechanism. For instance, the synthesis of related condensed benzothiazoles often involves ring-closure steps, the mechanisms of which can be thoroughly investigated using computational methods. researchgate.net
Studies on the synthesis of similar heterocyclic systems, such as the condensation of furan (B31954) aldehydes with benzothiazolium salts, provide a framework for how these predictions are made. nih.gov Computational analysis can rationalize why certain reaction conditions (e.g., specific catalysts or solvents) are effective and can guide the optimization of synthetic procedures.
Advanced Spectroscopic and Analytical Research Methodologies for Furo 3,2 E Benzothiazole 9ci Characterization
Application of High-Resolution Mass Spectrometry for Precise Structural Elucidation and Complex Mixture Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique in the structural analysis of Furo[3,2-e]benzothiazole compounds. researchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
In the context of Furo[3,2-e]benzothiazole research, HRMS is employed to:
Confirm Molecular Formula: By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental formula of a newly synthesized Furo[3,2-e]benzothiazole derivative can be unequivocally confirmed.
Identify Unknowns in Complex Mixtures: When analyzing reaction mixtures or environmental samples, HRMS can help identify potential Furo[3,2-e]benzothiazole-related byproducts or metabolites by providing their elemental compositions. nih.gov
Fragment Analysis: Tandem mass spectrometry (MS/MS) experiments performed on high-resolution instruments allow for the detailed structural characterization of Furo[3,2-e]benzothiazole derivatives. researchgate.net The accurate mass measurement of fragment ions provides valuable information about the connectivity of the molecule, helping to pinpoint the location of substituents on the fused ring system.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for a Substituted Furo[3,2-e]benzothiazole Derivative
| Parameter | Value |
| Calculated Monoisotopic Mass | 249.0459 |
| Measured Monoisotopic Mass | 249.0462 |
| Mass Error (ppm) | 1.2 |
| Proposed Elemental Formula | C12H9N2O2S |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Major Fragment Ions (m/z) | 221.0511, 193.0562, 161.0123 |
Utilization of Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of Furo[3,2-e]benzothiazole (9CI) Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of Furo[3,2-e]benzothiazole compounds in solution. ipb.pt Multinuclear NMR experiments, including ¹H, ¹³C, and sometimes ¹⁵N NMR, provide a wealth of information about the chemical environment of each atom in the molecule.
Key applications of NMR in the study of Furo[3,2-e]benzothiazole include:
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The chemical shifts (δ) of the aromatic protons can indicate the substitution pattern on the benzene (B151609) and furan (B31954) rings.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. ipb.pt These techniques establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra.
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Furo[3,2-e]benzothiazole Core
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons (Benzene Ring) | 7.0 - 8.5 | 110 - 155 |
| Furan Ring Protons | 6.5 - 7.8 | 100 - 150 |
| Benzothiazole (B30560) Core Carbons | - | 115 - 170 |
| Furan Ring Carbons | - | 95 - 160 |
Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Real-time Reaction Monitoring
In the analysis of Furo[3,2-e]benzothiazole, these techniques are used for:
Functional Group Identification: Characteristic absorption bands in the IR spectrum and scattered peaks in the Raman spectrum can confirm the presence of key functional groups such as C=N, C-S, C-O-C, and aromatic C-H bonds. mdpi.com
Structural Isomer Differentiation: Different isomers of substituted Furo[3,2-e]benzothiazoles will exhibit unique vibrational spectra, allowing for their differentiation.
Real-time Reaction Monitoring: The progress of a chemical reaction involving Furo[3,2-e]benzothiazole can be monitored in real-time by observing the appearance of vibrational bands corresponding to the product and the disappearance of bands associated with the reactants. This is particularly useful for optimizing reaction conditions.
Table 3: Characteristic Vibrational Frequencies for the Furo[3,2-e]benzothiazole Moiety
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Thiazole Ring) | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C Asymmetric Stretch (Furan Ring) | 1200 - 1275 |
| C-S Stretch | 600 - 800 |
X-ray Crystallography for Definitive Solid-State Structure Determination of Furo[3,2-e]benzothiazole (9CI) Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of Furo[3,2-e]benzothiazole derivatives in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the exact positions of all atoms in the crystal lattice.
The key information provided by X-ray crystallography includes:
Unambiguous Molecular Structure: It provides a complete and accurate picture of the molecule's connectivity and stereochemistry.
Bond Lengths and Angles: Precise measurements of bond lengths and angles offer insights into the electronic structure and potential strain within the molecule.
Intermolecular Interactions: The arrangement of molecules in the crystal lattice reveals information about intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions, which are crucial for understanding the solid-state properties of the material.
Table 4: Hypothetical Crystallographic Data for a Furo[3,2-e]benzothiazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.1 Åα = 90°, β = 105.2°, γ = 90° |
| Bond Length (C=N) | 1.35 Å |
| Bond Angle (C-S-C) | 92.5° |
| Dihedral Angle (Furan-Benzene) | 2.5° |
Advanced Chromatographic Techniques for Separation, Isolation, and Purity Assessment in Research Contexts
Advanced chromatographic techniques are essential for the separation, isolation, and purity assessment of Furo[3,2-e]benzothiazole compounds. journalagent.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods in this regard. ucdavis.edu
The roles of these techniques in Furo[3,2-e]benzothiazole research include:
Separation of Complex Mixtures: HPLC and GC are highly effective at separating individual components from complex reaction mixtures, allowing for the isolation of the desired Furo[3,2-e]benzothiazole product. semanticscholar.org
Purity Assessment: These techniques are used to determine the purity of synthesized compounds. The presence of impurities can be detected and quantified, which is critical for ensuring the reliability of subsequent biological or material science studies.
Isolation of Compounds: Preparative HPLC can be used to isolate larger quantities of pure Furo[3,2-e]benzothiazole derivatives for further characterization and testing.
The choice between HPLC and GC depends on the volatility and thermal stability of the Furo[3,2-e]benzothiazole derivative. nih.gov HPLC is generally more versatile for a wider range of compounds, while GC is well-suited for volatile and thermally stable derivatives. semanticscholar.org
Table 5: Typical Chromatographic Conditions for the Analysis of a Furo[3,2-e]benzothiazole Derivative
| Parameter | HPLC | GC |
| Stationary Phase | C18 silica (B1680970) gel | DB-5 (5% phenyl-methylpolysiloxane) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |
| Detector | UV-Vis (Diode Array Detector) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Typical Retention Time | 5 - 15 minutes | 10 - 25 minutes |
Emerging Research Applications of Furo 3,2 E Benzothiazole 9ci Scaffolds in Specialized Fields
Development of Furo[3,2-e]benzothiazole (9CI) as Chemical Probes for Biological Systems
There is currently no specific, publicly available research detailing the development and application of Furo[3,2-e]benzothiazole (9CI) as chemical probes for biological systems. A chemical probe is a small-molecule tool used to study and manipulate biological systems. eubopen.orgnih.gov While the broader class of benzothiazole (B30560) derivatives has been explored for these purposes, research focusing explicitly on the Furo[3,2-e]benzothiazole scaffold is not present in the available literature. mdpi.com
Applications of Furo[3,2-e]benzothiazole (9CI) in Materials Science and Organic Electronic Devices
Design of Furo[3,2-e]benzothiazole (9CI)-Based Chemosensors and Diagnostic Reagents (excluding clinical diagnostics)
Specific research on the design and synthesis of chemosensors or non-clinical diagnostic reagents based on the Furo[3,2-e]benzothiazole (9CI) core is not available in the reviewed scientific literature. Chemosensors are molecules designed to signal the presence of a specific analyte through a detectable change, such as color or fluorescence. nih.govnih.gov While the benzothiazole moiety is a common component in the design of various fluorescent chemosensors for detecting ions and small molecules, this research has not been extended to the Furo[3,2-e]benzothiazole derivative. mdpi.com
Future Research Trajectories and Unresolved Challenges in Furo 3,2 E Benzothiazole 9ci Chemistry
Pursuit of Novel and Efficient Synthetic Routes to Diverse Furo[3,2-e]benzothiazole (9CI) Architectures
A significant hurdle in the comprehensive exploration of furo[3,2-e]benzothiazoles is the limited number of established synthetic methodologies. The development of novel and efficient synthetic routes is paramount for generating a diverse library of derivatives with varied substitution patterns, which is essential for systematic structure-activity relationship (SAR) studies.
Future synthetic endeavors should focus on:
One-Pot and Multicomponent Reactions: Designing convergent synthetic strategies that allow for the rapid assembly of the furo[3,2-e]benzothiazole core from simple, readily available starting materials. rsc.org These approaches offer advantages in terms of atom economy, reduced reaction times, and operational simplicity. ijsdr.org
Catalyst Innovation: Exploring novel catalytic systems, including transition metal catalysts and organocatalysts, to facilitate key bond-forming reactions under milder and more environmentally benign conditions. mdpi.comnih.gov The use of recyclable catalysts would also contribute to the sustainability of these synthetic processes. mdpi.com
Diversity-Oriented Synthesis: Implementing synthetic strategies that enable the facile introduction of a wide range of functional groups onto both the furan (B31954) and benzothiazole (B30560) rings. This will be crucial for fine-tuning the physicochemical and biological properties of the resulting molecules.
| Synthetic Strategy | Key Advantages | Potential Starting Materials |
| Multicomponent Reactions | High efficiency, operational simplicity, atom economy rsc.org | Substituted 2-aminothiophenols, functionalized furans, various aldehydes or ketones |
| Novel Catalysis | Milder reaction conditions, improved yields, enhanced selectivity mdpi.comnih.gov | Precursors amenable to C-H activation, cross-coupling reactions |
| Diversity-Oriented Synthesis | Access to large and diverse chemical libraries | Scaffolds with multiple points for functionalization |
Exploration of Undiscovered Biological Activities and Identification of Novel Therapeutic Targets for Furo[3,2-e]benzothiazole (9CI) Derivatives
The benzothiazole nucleus is a well-established pharmacophore present in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. pcbiochemres.compharmacyjournal.inscispace.com However, the specific biological profile of the furo[3,2-e]benzothiazole system remains largely uncharted territory.
Future research in this area should be directed towards:
Broad-Spectrum Biological Screening: Systematically evaluating a diverse library of furo[3,2-e]benzothiazole derivatives against a wide array of biological targets to identify novel activities. This could include screening for anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects. nih.gov
Target Identification and Validation: For compounds exhibiting promising biological activity, the next critical step will be to identify their specific molecular targets. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and molecular docking studies.
Mechanism of Action Studies: Elucidating the precise mechanism by which active furo[3,2-e]benzothiazole derivatives exert their biological effects. Understanding the molecular pathways involved is essential for optimizing lead compounds and predicting potential side effects.
Integration of Machine Learning and Artificial Intelligence in Furo[3,2-e]benzothiazole (9CI) Design and Discovery
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery. nih.govastrazeneca.com These computational tools can significantly accelerate the design and optimization of novel bioactive molecules.
In the context of furo[3,2-e]benzothiazole research, ML and AI can be employed to:
Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual furo[3,2-e]benzothiazole derivatives, thereby prioritizing the synthesis of the most promising candidates. researchgate.net
De Novo Drug Design: Utilize generative models to design novel furo[3,2-e]benzothiazole structures with desired pharmacological properties. harvard.edu These models can explore a vast chemical space to identify molecules with optimal binding affinities for specific biological targets.
Pharmacokinetic and Toxicity Prediction: Employ ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of furo[3,2-e]benzothiazole derivatives at an early stage of the drug discovery process, reducing the likelihood of late-stage failures.
| AI/ML Application | Objective | Potential Impact |
| QSAR Modeling | Predict biological activity of virtual compounds | Prioritize synthesis of potent analogues |
| Generative Models | Design novel molecular structures with desired properties | Accelerate the discovery of lead compounds harvard.edu |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | Reduce late-stage attrition of drug candidates |
Investigation of Furo[3,2-e]benzothiazole (9CI) in Supramolecular Chemistry and Self-Assembly Processes
The planar, aromatic nature of the furo[3,2-e]benzothiazole scaffold, coupled with the presence of heteroatoms, suggests its potential for engaging in non-covalent interactions such as π-π stacking, hydrogen bonding, and halogen bonding. These interactions are the driving forces behind supramolecular self-assembly.
Future research directions in this domain include:
Crystal Engineering: Systematically studying the solid-state packing of furo[3,2-e]benzothiazole derivatives to understand and control their crystal structures. This knowledge is crucial for the design of materials with specific optical and electronic properties.
Self-Assembled Materials: Exploring the ability of appropriately functionalized furo[3,2-e]benzothiazoles to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and vesicles. These materials could find applications in areas like organic electronics and drug delivery.
Host-Guest Chemistry: Investigating the potential of furo[3,2-e]benzothiazole-based macrocycles or cages to act as hosts for the recognition and sensing of specific guest molecules.
Advancement of Sustainable and Scalable Synthetic Methodologies for Furo[3,2-e]benzothiazole (9CI) Production
For any promising furo[3,2-e]benzothiazole derivative to be translated into a practical application, the development of sustainable and scalable synthetic methods is essential. Green chemistry principles should be integrated into the synthetic design from the outset.
Key areas for advancement include:
Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives. rasayanjournal.co.in This includes the use of water, supercritical fluids, or biodegradable solvents.
Energy-Efficient Synthesis: Employing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. rsc.orgchemijournal.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste generation. rsc.org
The exploration of these future research trajectories will be instrumental in overcoming the current challenges in furo[3,2-e]benzothiazole chemistry. A multidisciplinary approach that combines innovative synthesis, comprehensive biological evaluation, computational modeling, and materials science will be key to unlocking the full scientific and technological potential of this unique heterocyclic system.
Q & A
Q. What are the recommended synthetic routes for Furo[3,2-e]benzothiazole (9CI) in laboratory settings?
Methodological Answer: Furo[3,2-e]benzothiazole derivatives are typically synthesized via cyclization reactions or cross-coupling strategies. A common approach involves:
- Step 1: Condensation of substituted benzothiazole precursors with furan-based intermediates under catalytic conditions (e.g., Pd-catalyzed Suzuki coupling for aryl substitutions) .
- Step 2: Cyclization using reagents like POCl₃ or PPA (polyphosphoric acid) to form the fused furo-benzothiazole ring system.
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using NMR (¹H/¹³C), IR, and elemental analysis . Key Considerations: Optimize reaction temperature (80–120°C) and catalyst loading to avoid side products like over-oxidized derivatives.
Q. How should researchers characterize the purity and structural integrity of Furo[3,2-e]benzothiazole (9CI)?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Confirm regiochemistry and substituent positions using 2D NMR (COSY, HSQC) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and isotopic patterns.
- Elemental Analysis: Match experimental C/H/N/S percentages with theoretical values (deviation <0.4%) .
- Purity Assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm); purity ≥95% is acceptable for most studies.
Advanced Research Questions
Q. How can computational modeling guide the design of Furo[3,2-e]benzothiazole derivatives with enhanced bioactivity?
Methodological Answer:
- Step 1: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes or receptors). Use crystal structures from PDB databases .
- Step 2: Conduct DFT calculations (B3LYP/6-31G* level) to analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) influencing reactivity .
- Step 3: Validate predictions with in vitro assays (e.g., enzyme inhibition or receptor-binding studies). Adjust substituents (e.g., electron-withdrawing groups) to optimize activity .
Q. What strategies resolve contradictions in reported biological activities of Furo[3,2-e]benzothiazole derivatives?
Methodological Answer:
- Data Triangulation: Compare results across independent studies (e.g., psychotropic vs. pesticidal activities) .
- Control Experiments: Replicate assays under standardized conditions (pH, temperature, solvent) to isolate variables.
- Mechanistic Studies: Use techniques like fluorescence quenching or isothermal titration calorimetry (ITC) to clarify binding modes and off-target effects .
Q. How should researchers address stability challenges during storage and handling of Furo[3,2-e]benzothiazole (9CI)?
Methodological Answer:
- Storage: Maintain under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation .
- Handling: Use gloveboxes for moisture-sensitive reactions. Monitor decomposition via TLC or HPLC; discard batches showing >5% impurity .
- Safety Protocols: Wear PPE (nitrile gloves, goggles) and use fume hoods due to potential respiratory irritancy .
Methodological Tables
Table 1: Common Synthetic Routes for Furo[3,2-e]benzothiazole Derivatives
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(OAc)₂, K₂CO₃, DMF, 100°C | 65–75 | |
| Acid-Catalyzed Cyclization | PPA, 120°C, 6 hr | 50–60 |
Table 2: Stability Parameters Under Different Storage Conditions
| Condition | Degradation Rate (%/month) | Recommended Shelf Life |
|---|---|---|
| Room Temperature, Air | 15–20 | 1 month |
| –20°C, N₂ Atmosphere | <2 | 12 months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
